molecular formula C10H9F3N2 B3098720 1-(2,2,2-Trifluoroethyl)indol-4-amine CAS No. 1341455-33-1

1-(2,2,2-Trifluoroethyl)indol-4-amine

Cat. No. B3098720
CAS RN: 1341455-33-1
M. Wt: 214.19
InChI Key: GZDYGNBBLFTFLY-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethyl)indol-4-amine” is a chemical compound with the CAS Number: 1353949-80-0 . It has a molecular weight of 214.19 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 214.19 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Friedel–Crafts Reaction for N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylamines : Electrophilic substitution of indole with trifluoroacetaldehyde hemiaminals using Lewis acids like BF3 leads to the formation of N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylamines. This reaction shows high diastereoselective excess when optically active hemiaminals are used (Gong & Kato, 2001).

  • Aminomethylation of Indoles : The aminomethylation of indoles with N-silyl-N,O-acetal, catalyzed by copper(II) and hafnium(IV) triflate, is used for the facile synthesis of aromatic primary amines and 1-aryl-trichloroethylamine derivatives (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).

  • Palladium-Catalyzed Double Amination : A selective protocol for synthesizing 1-substituted 2-(trifluoromethyl)indoles via palladium-catalyzed double amination of 2-chloro-1-(2-halophenyl)-3,3,3-trifluoroprop-1-enes with primary amines is employed, allowing the formation of two C-N bonds in one pot (Dong, Zhang, Liu, Tang, Zhong, & Li, 2010).

Applications in Polymer and Material Science

  • Development of Fluorinated Polyimides : Novel fluorinated polyimides are synthesized using 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane. These polyimides exhibit properties like high solubility in organic solvents, low water uptake, and low dielectric constants, making them suitable for various applications (Chung, Tzu, & Hsiao, 2006).

  • Synthesis of Trifluoromethyl Indolinols and Indoles : Trifluoromethyl epoxy ethers react with aromatic amines to provide trifluoromethyl indolinols and indoles. These compounds are synthesized in excellent yields and have potential applications in material science (Rodrigues, Bonnet-Delpon, & Bégué, 2001).

Miscellaneous Applications

  • Synthesis of N-Heterocycles : A method for synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles, is developed. This method is used to create perfluoroalkylated chemical libraries, potentially useful as drug candidates or probe molecules for chemical-biology research (Kawamura, Dosei, Valverde, Ushida, & Sodeoka, 2017).

  • Synthesis of Secondary Amines Bound to Indole Resin : Efficient protocols for attaching primary amines to indole aldehyde resin are developed. These methods facilitate the mild cleavage of urea, amide, and sulfonamide products from the solid support, which can have varied applications in synthetic chemistry (Bhattacharyya, Gooding, & Labadie, 2003).

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDYGNBBLFTFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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